molecular formula C6H10O2S B561787 2,2-dimethyl-3-oxobutanethioic S-acid CAS No. 135937-96-1

2,2-dimethyl-3-oxobutanethioic S-acid

Cat. No.: B561787
CAS No.: 135937-96-1
M. Wt: 146.204
InChI Key: KYXIFPICNYSQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-oxobutanethioic S-acid, also known as butanethioic acid, 2,2-dimethyl-3-oxo, is a chemical compound with the molecular formula C6H10O2S. It is characterized by its unique structure, which includes a thioic acid group and a ketone group.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Acetylthioisobutyric Acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found in strains belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis . A strain of Pseudomonas fluorescens, IFO 3081, was selected as the best microorganism for producing 2-Acetylthioisobutyric Acid .

Cellular Effects

It is known that lactone compounds, which are similar to 2-Acetylthioisobutyric Acid, play important roles in organisms . These compounds are synthesized and metabolized enzymatically in vivo . Several enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported . They might play important roles in the metabolism of lactones and related compounds .

Molecular Mechanism

It is known that Esterase (EST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl DL-β-acetylthioisobutyrate (DL-MATI) to produce D-β-acetylthioisobutyric Acid . The EST gene was cloned and expressed in Escherichia coli; the recombinant protein is a non-disulfide-linked homotrimer with a monomer molecular weight of 33,000 in both solution and crystalline states, indicating that these ESTs function as trimers .

Temporal Effects in Laboratory Settings

It is known that the cells having activity (558 units/g of dry cells) could be easily prepared by cultivation at 25°C at pH 6.6 for 24 hr in a glucose-containing medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid typically involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with a sulfur-containing reagent. One common method is the reaction of 2,2-dimethyl-3-oxobutanoic acid with hydrogen sulfide (H2S) under acidic conditions to introduce the thioic acid group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxobutanethioic S-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-oxobutanethioic S-acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-3-oxobutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIFPICNYSQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721573
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135937-96-1
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.